D-erythro-Dihydrosphingosine-1-phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

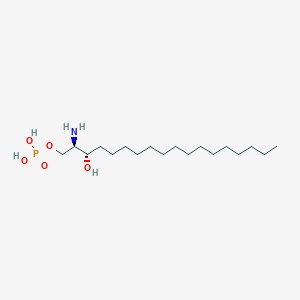

C18H40NO5P |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

[(2R,3S)-2-amino-3-hydroxyoctadecyl] dihydrogen phosphate |

InChI |

InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)/t17-,18+/m1/s1 |

InChI Key |

YHEDRJPUIRMZMP-MSOLQXFVSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@@H]([C@@H](COP(=O)(O)O)N)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Cellular Enigma: Unraveling the Function of D-erythro-Dihydrosphingosine-1-phosphate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-erythro-Dihydrosphingosine-1-phosphate (DHS-1-P), also known as sphinganine-1-phosphate, is a bioactive sphingolipid that plays a crucial, yet often overlooked, role in cellular signaling and function. As a structural analog of the well-characterized sphingosine-1-phosphate (S1P), DHS-1-P participates in a number of the same metabolic and signaling pathways. However, emerging evidence indicates that DHS-1-P possesses unique biochemical properties and distinct cellular effects that set it apart from S1P. This technical guide provides an in-depth exploration of the cellular functions of DHS-1-P, detailing its metabolism, its interaction with sphingosine-1-phosphate receptors, and its impact on key cellular processes. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of relevant pathways to serve as a comprehensive resource for professionals in cellular biology and drug development.

Introduction

Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and serve as precursors for a variety of signaling molecules. The dynamic interplay between different sphingolipid metabolites, often referred to as the "sphingolipid rheostat," is critical in determining cell fate, influencing processes ranging from proliferation and migration to apoptosis and inflammation. While much of the research focus has been on ceramide and sphingosine-1-phosphate (S1P), the roles of their saturated counterparts are increasingly being recognized. This compound (DHS-1-P) is the phosphorylated derivative of dihydrosphingosine (sphinganine) and is an endogenous lipid mediator. Understanding the nuanced functions of DHS-1-P is paramount for a complete picture of sphingolipid signaling and for the development of targeted therapeutics for a variety of diseases, including cancer and inflammatory disorders.

Metabolism of this compound

The cellular concentration of DHS-1-P is tightly regulated by the coordinated action of synthetic and degradative enzymes. Unlike S1P, which can be formed from the breakdown of more complex sphingolipids, DHS-1-P is primarily generated through the de novo sphingolipid biosynthesis pathway.

Synthesis

The synthesis of DHS-1-P begins with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT) , the rate-limiting step in de novo sphingolipid synthesis. This reaction produces 3-ketodihydrosphingosine, which is then rapidly reduced to dihydrosphingosine (sphinganine). Finally, dihydrosphingosine is phosphorylated by sphingosine (B13886) kinases (SphK) , primarily Sphingosine Kinase 1 (SphK1), to yield DHS-1-P.[1] Overexpression of SphK1 has been shown to lead to a predominant increase in DHS-1-P levels compared to S1P, indicating a key role for this enzyme in regulating the cellular pool of DHS-1-P.[1]

Degradation

The degradation of DHS-1-P follows the same pathways as S1P. It can be irreversibly cleaved by sphingosine-1-phosphate lyase (S1PL) , an enzyme located on the cytosolic face of the endoplasmic reticulum, to produce ethanolamine (B43304) phosphate (B84403) and a long-chain aldehyde. Alternatively, DHS-1-P can be dephosphorylated by sphingosine-1-phosphate phosphatases (SPPs) and lipid phosphate phosphatases (LPPs) to regenerate dihydrosphingosine, which can then be re-acylated to form dihydroceramide.

Cellular Functions and Signaling Pathways

DHS-1-P exerts its biological effects through both receptor-dependent and potentially receptor-independent mechanisms. Its primary mode of extracellular action is through the family of five G protein-coupled sphingosine-1-phosphate receptors (S1PRs).

Interaction with S1P Receptors

DHS-1-P can bind to and activate S1P receptors, albeit with differing affinities and efficacies compared to S1P. This interaction initiates a cascade of downstream signaling events that influence a wide range of cellular processes.

| Receptor | G-protein Coupling | Reported Cellular Responses to DHS-1-P |

| S1P1 | Gi/o | Lymphocyte trafficking, endothelial barrier function |

| S1P2 | Gi/o, G12/13, Gq | Inhibition of cell migration |

| S1P3 | Gi/o, Gq, G12/13 | Calcium mobilization, vasoconstriction |

| S1P4 | Gi/o, G12/13 | Cytokine release in immune cells |

| S1P5 | Gi/o, G12/13 | Natural killer cell trafficking |

Table 1: this compound Interaction with S1P Receptors. This table summarizes the G-protein coupling of S1P receptors and the reported cellular responses upon activation by DHS-1-P.

Activation of these receptors by DHS-1-P can lead to the modulation of various downstream effectors, including:

-

Adenylyl cyclase: Regulating intracellular cyclic AMP (cAMP) levels.

-

Phospholipase C (PLC): Leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

-

PI3K/Akt pathway: Promoting cell survival and proliferation.

-

Ras/MAPK pathway: Influencing gene expression and cell growth.

-

Rho family GTPases: Controlling cytoskeletal dynamics and cell migration.

Regulation of Cellular Processes

The signaling cascades initiated by DHS-1-P have profound effects on various cellular functions.

-

Cell Migration: The role of DHS-1-P in cell migration is complex and appears to be receptor-dependent. For instance, activation of S1P2 receptors by DHS-1-P can inhibit cell migration, while signaling through other S1P receptors may promote it. Overexpression of SphK1, leading to increased intracellular DHS-1-P, has been shown to impair the migration of human pulmonary artery endothelial cells in response to external S1P.[1]

-

Apoptosis: The balance between pro-apoptotic ceramide and pro-survival S1P is a critical determinant of cell fate. DHS-1-P, like S1P, can contribute to this balance. By activating pro-survival pathways such as the PI3K/Akt pathway, DHS-1-P can protect cells from apoptosis.

-

Calcium Homeostasis: DHS-1-P has been shown to induce a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[2][3] This effect is mediated through the activation of S1P receptors, leading to PLC activation and the subsequent release of calcium from intracellular stores.

Experimental Protocols

To facilitate further research into the function of DHS-1-P, this section provides detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids.

Materials:

-

Internal standards (e.g., C17-DHS-1-P)

-

Solvents: Methanol, Chloroform, Formic Acid (LC-MS grade)

-

Sample homogenization equipment

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation: Homogenize cells or tissues in a suitable buffer.

-

Lipid Extraction:

-

Add a known amount of internal standard to the homogenate.

-

Perform a two-phase liquid-liquid extraction using a chloroform/methanol/water mixture.

-

Collect the lower organic phase containing the lipids.

-

-

Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase.

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Separate the lipids using a gradient elution on the C18 column.

-

Detect and quantify DHS-1-P and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis: Calculate the concentration of DHS-1-P in the sample by comparing its peak area to that of the internal standard and referencing a standard curve.

Sphingosine Kinase Activity Assay

This assay measures the activity of sphingosine kinases in converting dihydrosphingosine to DHS-1-P.

Materials:

-

Cell lysates or purified SphK enzyme

-

Dihydrosphingosine (substrate)

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Phosphorimager

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate or purified enzyme, dihydrosphingosine, and kinase reaction buffer.

-

Initiate Reaction: Start the reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding an acidic solution (e.g., 1N HCl).

-

Lipid Extraction: Extract the lipids from the reaction mixture using a chloroform/methanol solution.

-

TLC Separation: Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system (e.g., chloroform/methanol/acetic acid/water).

-

Detection and Quantification: Expose the TLC plate to a phosphor screen and quantify the amount of 32P-labeled DHS-1-P using a phosphorimager.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of DHS-1-P on the migratory capacity of cells.

Materials:

-

Cultured cells of interest

-

Cell culture plates

-

Pipette tips or a cell scraper

-

Microscope with imaging capabilities

-

DHS-1-P solution

Procedure:

-

Cell Seeding: Seed cells in a culture plate and grow them to a confluent monolayer.

-

Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing the desired concentration of DHS-1-P or a vehicle control.

-

Image Acquisition: Immediately acquire images of the wound at time zero.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator.

-

Time-Lapse Imaging: Acquire images of the wound at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

-

Data Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure for each treatment group.

Conclusion and Future Directions

This compound is an important signaling molecule with distinct and overlapping functions compared to its unsaturated counterpart, S1P. Its synthesis via the de novo pathway and its ability to modulate S1P receptor signaling highlight its significance in cellular physiology. Further research is necessary to fully elucidate the specific intracellular targets of DHS-1-P and to understand its precise role in the pathophysiology of various diseases. The development of specific inhibitors for the enzymes involved in DHS-1-P metabolism and selective agonists/antagonists for its receptor interactions will be crucial for dissecting its complex biology and for exploring its therapeutic potential. This technical guide provides a foundational resource for researchers to delve deeper into the enigmatic world of DHS-1-P and its impact on cellular function.

References

- 1. De novo biosynthesis of dihydrosphingosine-1-phosphate by sphingosine kinase 1 in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extracellular and Intracellular Actions of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Sphingosine-1-Phosphate on Intracellular Free Ca2+ in Cat Esophageal Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

D-erythro-Dihydrosphingosine-1-phosphate: A Technical Guide to its Discovery, Biological Functions, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-Dihydrosphingosine-1-phosphate (DHS1P), a saturated analog of the well-studied bioactive lipid mediator Sphingosine-1-phosphate (S1P), has emerged as a critical signaling molecule with distinct biological roles.[1][2] While structurally similar to S1P, lacking only a double bond in its sphingoid backbone, DHS1P exhibits unique interactions with cellular machinery, influencing a spectrum of physiological and pathological processes.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, biological functions, and analytical methodologies related to DHS1P, with a focus on its implications for drug development.

Discovery and Synthesis

The discovery of DHS1P is intrinsically linked to the broader investigation of sphingolipid metabolism. It was identified as a naturally occurring analog of S1P.[1] The biosynthesis of DHS1P occurs de novo, where dihydrosphingosine (sphinganine) is phosphorylated by sphingosine (B13886) kinases (SphKs), particularly SphK1.[3][4] This is in contrast to S1P, which is primarily generated from the breakdown of ceramides (B1148491).[3] Overexpression of SphK1 has been shown to predominantly increase the synthesis of DHS1P over S1P by shunting the metabolic flow of newly formed sphingoid bases away from ceramide production.[3]

Chemical synthesis of this compound can be achieved from commercially available D-erythro-dihydrosphingosine (sphinganine). A common method involves the introduction of the phosphate (B84403) group via phosphoramidite (B1245037) chemistry, yielding the final product in a multi-step process.[5][6]

Biological Role and Signaling Pathways

DHS1P, like S1P, is a ligand for the S1P family of G protein-coupled receptors (S1PRs), specifically S1P1, S1P3, S1P4, and S1P5, thereby activating downstream signaling cascades.[1] However, its binding characteristics and the resulting cellular responses can differ from those of S1P.[1] A key distinction lies in its intracellular activity; while S1P has known intracellular targets, DHS1P is generally considered not to function intracellularly and can be used as a negative control for the intracellular effects of S1P.[1][2]

The signaling pathways activated by DHS1P through S1PRs are crucial in various cellular processes, including cell migration, proliferation, and survival.[7][8][9] Upon binding to its receptors, DHS1P can initiate signaling through various G proteins, leading to the activation of downstream effectors such as PI3K/Akt and MAPK pathways.[8][10]

Signaling Pathway of DHS1P

Caption: DHS1P signaling through S1P receptors.

Role in Disease

The involvement of DHS1P in various pathological conditions, including cancer, inflammation, and metabolic diseases, is an active area of research.

Cancer: The "sphingolipid rheostat," the balance between pro-apoptotic ceramides and pro-survival S1P, is a critical determinant of cell fate.[11] DHS1P, by being a product of SphK1, contributes to this balance and can influence cancer progression.[3] Elevated levels of SphK1 and S1P/DHS1P are found in various tumors and are associated with increased cell survival, proliferation, migration, and chemoresistance.[11][12] Targeting DHS1P synthesis or signaling could represent a novel therapeutic strategy in oncology.[13][14]

Inflammation: S1P signaling is a key regulator of immune cell trafficking and vascular integrity, both of which are central to the inflammatory response.[15][16] DHS1P, by activating S1P receptors, can modulate these processes.[17] The S1P gradient between lymphoid organs and circulation directs lymphocyte egress, and alterations in this gradient can impact inflammatory conditions.[15]

Metabolism: Emerging evidence suggests a role for sphingolipids in metabolic regulation.[18] Dysregulation of S1P metabolism has been linked to obesity and type 2 diabetes.[18] Given that SphK1 is involved in insulin (B600854) signaling, the production of DHS1P may also play a role in metabolic homeostasis.

Data Presentation

Table 1: Plasma Concentrations of DHS1P and S1P in Humans

| Analyte | Concentration Range | Notes | Reference |

| This compound (DHS1P) | 20-30% of S1P concentration | Found in human plasma. | [1] |

| Sphingosine-1-phosphate (S1P) | ~350-400 nmol/L | Varies between males and females. | [1] |

Table 2: Receptor Binding Affinity

| Ligand | Receptor Subtypes Activated | Notes | Reference |

| This compound (DHS1P) | S1P1, S1P3, S1P4, S1P5 | Does not typically activate S1P2. | [1] |

| Sphingosine-1-phosphate (S1P) | S1P1, S1P2, S1P3, S1P4, S1P5 | Binds to all five receptor subtypes. | [19] |

Experimental Protocols

Quantification of DHS1P by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of DHS1P and other sphingolipids.[20]

1. Sample Preparation and Lipid Extraction:

-

Materials: Biological samples (plasma, serum, cells, or tissues), internal standards (e.g., C17-DHS1P), methanol (B129727), chloroform (B151607), potassium chloride (KCl), sodium hydroxide (B78521) (NaOH), hydrochloric acid (HCl).[1]

-

Procedure:

-

Homogenize tissue samples or use a specific volume of liquid samples.[21]

-

Add internal standards to the sample.

-

Perform a two-step lipid extraction using a methanol/chloroform mixture.[1]

-

Sonicate the sample in methanol/chloroform.[1]

-

Induce phase separation by adding chloroform and an aqueous solution (e.g., KCl and NaOH).[1]

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.[1]

-

Evaporate the solvent under a stream of nitrogen.[20]

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).[1][20]

-

2. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

Experimental Workflow for Sphingolipid Analysis

Caption: A typical workflow for sphingolipid analysis.

Conclusion and Future Directions

This compound is a bioactive lipid with distinct properties that differentiate it from its unsaturated counterpart, S1P. Its role in fundamental cellular processes and its implication in major diseases like cancer and inflammation highlight its potential as a therapeutic target. The detailed analytical methods, particularly LC-MS/MS, provide robust tools for its quantification in biological systems, enabling further elucidation of its physiological and pathological functions. Future research should focus on dissecting the specific downstream signaling events mediated by DHS1P through different S1P receptor subtypes and exploring the therapeutic efficacy of modulating DHS1P levels or signaling in various disease models. A deeper understanding of the interplay between DHS1P and S1P in the context of the sphingolipid rheostat will be crucial for the development of novel and targeted therapies.

References

- 1. Dihydro-sphingosine 1-phosphate interacts with carrier proteins in a manner distinct from that of sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-erythro-Dihydrosphingosine 1-phosphate |Hello Bio [hellobio.com]

- 3. De novo biosynthesis of dihydrosphingosine-1-phosphate by sphingosine kinase 1 in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. journals.biologists.com [journals.biologists.com]

- 10. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceramide and sphingosine-1-phosphate in cancer, two faces of the sphinx - Espaillat - Translational Cancer Research [tcr.amegroups.org]

- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 13. The role of sphingosine‐1‐phosphate in inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sphingosine 1-phosphate and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sphingosine 1-phosphate and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sphingosine 1-phosphate and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | How do sphingosine-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]

- 18. Sphingosine-1-Phosphate Metabolism in the Regulation of Obesity/Type 2 Diabetes [mdpi.com]

- 19. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

- 20. benchchem.com [benchchem.com]

- 21. lipidmaps.org [lipidmaps.org]

- 22. benchchem.com [benchchem.com]

D-erythro-Dihydrosphingosine-1-Phosphate Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-dihydrosphingosine-1-phosphate (DHS1P), also known as sphinganine-1-phosphate, is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes. As a close structural analog of the well-studied sphingosine-1-phosphate (S1P), DHS1P is emerging as a significant signaling molecule in its own right. This technical guide provides an in-depth analysis of the DHS1P signaling pathway, including its synthesis, interaction with receptors, downstream effects, and metabolic fate. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important signaling molecule.

Core Signaling Pathway

The signaling pathway of DHS1P is intricately linked with the broader sphingolipid metabolic network. Its synthesis is primarily catalyzed by sphingosine (B13886) kinases, and it exerts its biological effects through interaction with S1P receptors.

Synthesis of this compound

DHS1P is synthesized from D-erythro-dihydrosphingosine (sphinganine), a key intermediate in the de novo synthesis of sphingolipids. The phosphorylation of dihydrosphingosine is catalyzed by sphingosine kinases (SphKs), with two major isoforms, SphK1 and SphK2. Overexpression of SphK1, but not SphK2, has been shown to lead to a predominant upregulation of DHS1P synthesis.[1] This suggests that SphK1 may have a primary role in the production of DHS1P under certain cellular conditions.

The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA. This is followed by a series of enzymatic reactions that produce dihydrosphingosine, which can then be phosphorylated by SphK1 to form DHS1P.

Figure 1: De novo synthesis of this compound (DHS1P).

Signaling through S1P Receptors

Figure 2: Overview of the DHS1P signaling cascade through S1P receptors.

Metabolism and Degradation

The levels of DHS1P are tightly regulated through its synthesis and degradation. DHS1P can be irreversibly degraded by S1P lyase, the same enzyme that catabolizes S1P. This enzyme cleaves DHS1P into phosphoethanolamine and a long-chain aldehyde.

Quantitative Data

A comprehensive understanding of the DHS1P signaling pathway requires quantitative data on receptor binding and enzyme kinetics. While some data is available, significant gaps remain in the literature.

Receptor Binding Affinity

DHS1P has been identified as a ligand for S1P receptors with a reported inhibitory constant (Ki) of 15 nM.[2] However, this value is not specified for individual receptor subtypes, and a detailed comparative analysis across S1PR1-5 is not currently available.

| Ligand | Receptor | Ki (nM) |

| This compound | S1P Receptors (unspecified) | 15[2] |

Enzyme Kinetics

The enzymatic reactions governing the synthesis and degradation of DHS1P are critical control points in its signaling pathway.

Sphingosine Kinase 1 (SphK1):

| Substrate | Km | Vmax |

| D-erythro-dihydrosphingosine | 2.75 µM[4] | 7.15 pmoles/min[4] |

Sphingosine Kinase 2 (SphK2):

Kinetic parameters for SphK2 with dihydrosphingosine as a substrate are not well-defined in the available literature. However, it is known that SphK2 can phosphorylate dihydrosphingosine.[5][6]

S1P Lyase:

Experimental Protocols

The study of DHS1P signaling relies on a variety of sophisticated experimental techniques. Below are outlines of key protocols.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids, including DHS1P.

1. Lipid Extraction:

-

Homogenize cells or tissues in an appropriate solvent mixture, typically chloroform (B151607)/methanol.

-

Induce phase separation by adding chloroform and a salt solution.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

2. LC Separation:

-

Reconstitute the dried lipid extract in a suitable solvent.

-

Inject the sample onto a C18 reverse-phase column.

-

Elute the lipids using a gradient of mobile phases, such as methanol/water with formic acid and acetonitrile/isopropanol.

3. MS/MS Detection:

-

Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Monitor for the specific precursor-to-product ion transition for DHS1P.

-

Quantify the amount of DHS1P by comparing the peak area to that of a known amount of an internal standard (e.g., C17-DHS1P).

Figure 3: General workflow for the quantification of DHS1P by LC-MS/MS.

Cell-Based Assays for S1P Receptor Activation

Several cell-based assays can be employed to investigate the functional activity of DHS1P at S1P receptors.

1. Calcium Mobilization Assay:

-

Culture cells expressing the S1P receptor of interest.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulate the cells with varying concentrations of DHS1P.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader. An increase in fluorescence indicates receptor activation via the Gq pathway.

2. GTPγS Binding Assay:

-

Prepare cell membranes from cells overexpressing a specific S1P receptor subtype.

-

Incubate the membranes with increasing concentrations of DHS1P in the presence of radiolabeled [³⁵S]GTPγS.

-

Activation of the G protein-coupled receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit.

-

Measure the amount of bound radioactivity to determine the potency of DHS1P in activating the receptor.

3. Reporter Gene Assay:

-

Transfect cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a response element sensitive to downstream signaling pathways of S1P receptors (e.g., CREB for Gs, SRE for Gq).

-

Treat the cells with DHS1P.

-

Measure the expression of the reporter gene to quantify receptor activation.

Conclusion

This compound is an important signaling lipid that acts through S1P receptors to modulate a variety of cellular functions. Its synthesis via sphingosine kinase 1 and degradation by S1P lyase are key regulatory points in its signaling pathway. While it is clear that DHS1P is a bioactive molecule, further research is needed to fully elucidate the specific roles of each S1P receptor subtype in mediating its effects and to obtain a more complete quantitative understanding of its interactions with the components of its signaling network. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate biology of DHS1P and its potential as a therapeutic target.

References

- 1. De novo biosynthesis of dihydrosphingosine-1-phosphate by sphingosine kinase 1 in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Function of Sphingosine Kinase 2 in the Metabolism of Sphinga-4,14-Diene Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ENHANCEMENT OF SPHINGOSINE KINASE 1 CATALYTIC ACTIVITY BY DELETION OF 21 AMINO ACIDS FROM THE COOH-TERMINUS* - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]

- 7. Determination of sphingosine kinase activity for cellular signaling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of D-erythro-Dihydrosphingosine-1-phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-dihydrosphingosine-1-phosphate (dhS1P) is a bioactive sphingolipid, structurally analogous to the well-characterized signaling molecule sphingosine-1-phosphate (S1P). As the saturated counterpart to S1P, dhS1P engages with the family of S1P receptors (S1PRs), a class of G protein-coupled receptors (GPCRs) that orchestrate a wide array of cellular processes. While often considered in tandem with S1P, emerging evidence indicates that dhS1P possesses a distinct pharmacological profile and elicits unique downstream signaling events. This technical guide provides a comprehensive overview of the mechanism of action of dhS1P, with a focus on its interaction with S1P receptors, downstream signaling cascades, and key physiological roles. This document is intended to serve as a resource for researchers and professionals in drug development seeking to understand and therapeutically target the dhS1P signaling axis.

Molecular Interaction with S1P Receptors

This compound acts as a ligand for the five known S1P receptor subtypes: S1P₁ through S1P₅. Its binding affinity and functional potency, however, can differ from that of S1P, leading to nuanced physiological responses.

Quantitative Analysis of Receptor Binding and Functional Potency

The interaction of dhS1P with S1P receptors has been characterized using various in vitro assays. The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC₅₀) of dhS1P for human S1P receptors. It is important to note that direct comparative studies with explicit EC₅₀ values for dhS1P across all receptor subtypes are limited. The data presented is compiled from multiple sources and should be interpreted with consideration of the different experimental systems employed.

| Receptor Subtype | Ligand | Binding Affinity (Kᵢ, nM) | Reference |

| S1P₁ (EDG-1) | dhS1P | 15 | [1][2][3] |

Table 1: Binding Affinity of this compound for S1P₁ Receptor. This table presents the reported inhibitory constant (Kᵢ) of dhS1P for the human S1P₁ receptor.

| Receptor Subtype | G-Protein Coupling | dhS1P Relative Potency vs. S1P (cAMP Inhibition) | dhS1P Relative Potency vs. S1P (IP₃ Generation) |

| S1P₁ | Gᵢ/₀ | More Potent | - |

| S1P₂ | Gᵢ/₀, G₁, G₁₂/₁₃ | Less Potent | Equal Potency |

| S1P₃ | Gᵢ/₀, G₁, G₁₂/₁₃ | Less Potent | Equal Potency |

| S1P₄ | Gᵢ/₀, G₁₂/₁₃ | - | - |

| S1P₅ | Gᵢ/₀, G₁₂/₁₃ | Less Potent | - |

Table 2: Semi-Quantitative Comparison of Functional Potency of dhS1P and S1P at Human S1P Receptors. This table provides a comparative overview of the potency of dhS1P relative to S1P in functional assays measuring downstream signaling events (cAMP inhibition and IP₃ generation) in CHO-K1 cells expressing individual human S1P receptor subtypes. A specific EC₅₀ value for each receptor subtype is not available in the literature.

Downstream Signaling Pathways

Upon binding to its cognate S1P receptors, dhS1P initiates a cascade of intracellular signaling events. The specific pathways activated are dependent on the receptor subtype engaged and the complement of G proteins expressed in the cell type.

G-Protein Coupling and Second Messenger Generation

The five S1P receptor subtypes couple to distinct families of heterotrimeric G proteins, leading to the modulation of various second messenger systems.

-

S1P₁: Primarily couples to Gᵢ/₀, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

-

S1P₂ and S1P₃: Exhibit promiscuous coupling to Gᵢ/₀, Gᵩ, and G₁₂/₁₃. Gᵩ activation stimulates phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. G₁₂/₁₃ coupling activates the Rho family of small GTPases, influencing cytoskeletal dynamics.

-

S1P₄ and S1P₅: Couple to Gᵢ/₀ and G₁₂/₁₃.

Signaling in Fibrosis

Recent studies have implicated dhS1P in the pathogenesis of fibrosis, particularly in cardiac fibroblasts. Evidence suggests that dhS1P can have a synergistic effect on TGF-β-induced collagen synthesis. This pro-fibrotic activity may be mediated, at least in part, through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the subsequent regulation of tissue inhibitor of metalloproteinase 1 (TIMP-1) expression.[4]

Experimental Protocols

Radioligand Binding Assay for S1P Receptors

This protocol is adapted for determining the binding affinity of unlabeled ligands, such as dhS1P, by their ability to compete with a radiolabeled ligand for binding to a specific S1P receptor subtype.

Materials:

-

Membrane preparations from cells overexpressing the human S1P receptor of interest.

-

Radiolabeled S1P (e.g., [³²P]S1P or [³³P]S1P).

-

Unlabeled dhS1P.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.

-

Wash Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.5.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of unlabeled dhS1P in assay buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Assay buffer for total binding.

-

A high concentration of unlabeled S1P (e.g., 10 µM) for non-specific binding.

-

Serial dilutions of dhS1P for competition binding.

-

-

Radioligand Addition: Add the radiolabeled S1P to all wells at a final concentration at or below its K₋.

-

Membrane Addition: Add the membrane preparation to all wells. The final protein concentration will need to be optimized for each receptor subtype.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the dhS1P concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Boyden Chamber Chemotaxis Assay

This protocol describes a method to assess the chemotactic effect of dhS1P on endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

Boyden chambers (or Transwell inserts) with polycarbonate membranes (e.g., 8 µm pore size for HUVECs).

-

HUVECs.

-

Endothelial cell growth medium.

-

Serum-free endothelial cell basal medium.

-

dhS1P.

-

Chemoattractant-free BSA solution (e.g., 0.1% BSA in basal medium).

-

Calcein-AM or other suitable fluorescent dye for cell labeling.

-

Fluorescence plate reader.

Procedure:

-

Cell Preparation: Culture HUVECs to sub-confluency. Prior to the assay, starve the cells in serum-free basal medium for 2-4 hours.

-

Chamber Setup: Place the Boyden chamber inserts into a 24-well plate.

-

Chemoattractant Addition: To the lower chambers, add:

-

Serum-free basal medium with 0.1% BSA (negative control).

-

Basal medium with a known chemoattractant like VEGF (positive control).

-

Basal medium with various concentrations of dhS1P.

-

-

Cell Seeding: Resuspend the starved HUVECs in serum-free basal medium containing 0.1% BSA and seed them into the upper chamber of the inserts.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-6 hours to allow for cell migration.

-

Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Cell Staining: Stain the migrated cells on the lower surface of the membrane by incubating the inserts in a solution containing Calcein-AM.

-

Quantification: Measure the fluorescence of the migrated cells using a fluorescence plate reader.

-

Data Analysis: Express the results as the fold increase in migration over the negative control.

Conclusion

This compound is an important endogenous signaling lipid that acts as a ligand for S1P receptors. While it shares structural similarities with S1P, dhS1P exhibits a distinct pharmacological profile, characterized by differences in receptor subtype potency and the potential to activate unique downstream signaling pathways. Its emerging role in fibrosis, mediated through pathways such as JAK/STAT, highlights its significance as a potential therapeutic target. This technical guide provides a foundational understanding of the mechanism of action of dhS1P, offering valuable insights for researchers and drug development professionals. Further investigation is warranted to fully elucidate the specific EC₅₀ values of dhS1P for all S1P receptor subtypes and to further delineate the intricate molecular details of its downstream signaling cascades in various physiological and pathological contexts.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. This compound, sphingosine 1-phosphate receptor ligand (CAS 19794-97-9) | Abcam [abcam.com]

- 3. TIMP-1 increases expression and phosphorylation of proteins associated with drug resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of D-erythro-Dihydrosphingosine-1-phosphate in Antifibrotic Therapies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and largely unmet medical need. Current therapeutic strategies offer limited efficacy in halting or reversing the progression of fibrosis. Emerging research has identified D-erythro-Dihydrosphingosine-1-phosphate (dhS1P), a bioactive sphingolipid, as a promising candidate for novel antifibrotic therapies. Unlike its close analog, sphingosine-1-phosphate (S1P), which often exhibits profibrotic effects, dhS1P has demonstrated potent antifibrotic activity in various preclinical models. This technical guide provides an in-depth overview of the molecular mechanisms underlying the antifibrotic action of dhS1P, with a focus on its role in modulating the TGF-β signaling pathway. We present key quantitative data from seminal studies, detailed experimental protocols for assessing dhS1P's efficacy, and visual representations of its signaling pathways to facilitate further research and drug development in this promising area.

Introduction: The Dichotomous Role of Sphingolipids in Fibrosis

Sphingolipids are a class of lipids that play crucial roles in cell signaling and structure. Within this class, sphingosine-1-phosphate (S1P) has been extensively studied for its involvement in a wide range of physiological and pathological processes, including fibrosis. The role of S1P in fibrosis is complex and often contradictory, with evidence suggesting both pro- and anti-fibrotic effects depending on the tissue context and the specific receptors engaged.[1][2] S1P primarily signals through a family of five G protein-coupled receptors (S1PR1-5).[3] In many fibrotic conditions, elevated levels of S1P are observed, contributing to fibroblast activation, proliferation, and ECM deposition.[4][5]

In contrast, this compound (dhS1P), a structurally similar sphingolipid, has emerged as a potent antagonist of fibrotic processes.[3][6] While dhS1P can also interact with S1P receptors, its downstream signaling effects, particularly in the context of fibrotic diseases like scleroderma, are markedly different from those of S1P.[6][7] This guide will delve into the unique antifibrotic properties of dhS1P, highlighting its therapeutic potential.

The Antifibrotic Mechanism of dhS1P: A Focus on the TGF-β/Smad and PTEN Axis

The transforming growth factor-beta (TGF-β) signaling pathway is a central driver of fibrosis. Upon ligand binding, TGF-β receptors activate Smad transcription factors (Smad2 and Smad3), which then translocate to the nucleus to induce the expression of profibrotic genes, including those encoding for collagens and other ECM components.

This compound exerts its antifibrotic effects primarily by inhibiting the TGF-β/Smad signaling cascade.[8] This inhibition is mediated through the upregulation and activation of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[1][6] PTEN, a dual-specificity phosphatase, plays a critical role in negatively regulating pathways involved in cell growth, proliferation, and survival.

The proposed signaling pathway for the antifibrotic action of dhS1P is as follows:

Caption: Antifibrotic signaling pathway of dhS1P.

Quantitative Data on the Antifibrotic Effects of dhS1P

The antifibrotic properties of dhS1P have been quantified in several key studies. The following tables summarize the significant findings from research on scleroderma fibroblasts and a mouse model of pulmonary fibrosis.

Table 1: Effects of dhS1P on Scleroderma (SSc) Dermal Fibroblasts

| Parameter Measured | Cell Type | Treatment | Result | Reference |

| PTEN Protein Levels | SSc Dermal Fibroblasts | dhS1P (0.5 µM, 24h) | Significant increase compared to untreated SSc fibroblasts. | [1][6] |

| Normal Dermal Fibroblasts | dhS1P (0.5 µM, 24h) | Slight, non-significant increase. | [1] | |

| Collagen Expression | SSc Dermal Fibroblasts | dhS1P (0.5 µM, 24h) | Significant decrease compared to untreated SSc fibroblasts. | [1][6] |

| Normal Dermal Fibroblasts | dhS1P (0.5 µM, 24h) | No significant change. | [1] | |

| MMP-1 Levels | SSc Dermal Fibroblasts | dhS1P (0.5 µM, 24h) | Significant increase compared to untreated SSc fibroblasts. | [1][6] |

| Normal Dermal Fibroblasts | dhS1P (0.5 µM, 24h) | No significant change. | [1] | |

| Phospho-Smad3 Levels | SSc Dermal Fibroblasts | dhS1P (0.5 µM, 30 min) | Significant decrease in constitutive phosphorylation. | [1][6] |

| Normal Dermal Fibroblasts | TGF-β (2.5 ng/ml) + dhS1P (0.5 µM) | Inhibition of TGF-β-induced Smad3 phosphorylation. | [8] | |

| S1P Receptor Expression | SSc Dermal Fibroblasts | Untreated | Reduced levels of S1P₁ and S1P₂ receptors, elevated levels of S1P₃ receptor compared to normal fibroblasts. | [6][9] |

Table 2: dhS1P Levels in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

| Time Point | Treatment | dhS1P Levels in Lung Tissue | Reference |

| Day 14 | Bleomycin | Significantly elevated compared to saline-treated control mice. | |

| Day 21 | Bleomycin + SKI-II (Sphingosine Kinase Inhibitor) | Decreased compared to bleomycin-treated mice. |

Experimental Protocols

To facilitate further investigation into the antifibrotic effects of dhS1P, this section provides detailed protocols for key in vitro experiments.

Treatment of Human Dermal Fibroblasts with dhS1P

This protocol outlines the procedure for treating cultured human dermal fibroblasts with dhS1P to assess its impact on fibrotic markers.

Materials:

-

Human dermal fibroblasts (normal or from scleroderma patients)

-

Dermal Fibroblast Basal Medium and Growth Kit

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

This compound (dhS1P)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Tissue culture flasks and plates

Procedure:

-

Cell Culture: Culture human dermal fibroblasts in T-75 flasks with Dermal Fibroblast Growth Medium supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh growth medium and seed into new flasks or plates for experiments.

-

Preparation of dhS1P Stock Solution: Prepare a stock solution of dhS1P. A common method involves dissolving dhS1P in a solvent mixture and then complexing it with fatty acid-free BSA to ensure solubility and delivery to cells.

-

Treatment:

-

Seed fibroblasts in 6-well or 12-well plates and allow them to adhere and grow to near confluency.

-

Serum-starve the cells for 24 hours in basal medium containing 0.1% BSA to synchronize the cell cycle and reduce baseline signaling.

-

Prepare working concentrations of dhS1P in serum-free medium containing 0.1% BSA. A typical concentration range for antifibrotic studies is 0.1-1.0 µM.[8]

-

Remove the starvation medium and add the dhS1P-containing medium to the cells.

-

Incubate for the desired time period (e.g., 30 minutes for signaling studies, 24-48 hours for protein expression studies).

-

-

Harvesting: After incubation, collect the cell culture supernatant for analysis of secreted proteins (e.g., MMP-1) and lyse the cells for protein or RNA extraction.

Western Blotting for PTEN and Phospho-Smad3

This protocol describes the detection of PTEN and phosphorylated Smad3 protein levels in fibroblast lysates by Western blotting.

Materials:

-

Treated and untreated fibroblast cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST)

-

Primary antibodies (anti-PTEN, anti-phospho-Smad3, anti-total Smad3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PTEN or phospho-Smad3 diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Use an antibody against a housekeeping protein like β-actin as a loading control. For phospho-protein analysis, also probe a parallel blot or strip and re-probe the same blot with an antibody for total Smad3.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometrically quantify the band intensities and normalize to the loading control.

Measurement of Collagen Expression

The Sircol Soluble Collagen Assay is a quantitative dye-binding method for the analysis of acid and pepsin-soluble collagens.

Materials:

-

Cell culture supernatants or cell lysates

-

Sircol Soluble Collagen Assay kit (containing Sircol Dye Reagent, Alkali Reagent, and Collagen Standard)

-

Microcentrifuge tubes

-

Microcentrifuge

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Collect cell culture supernatants or prepare cell lysates. If necessary, concentrate the collagen in the samples using the kit's concentration protocol.

-

Assay Setup:

-

Prepare a set of collagen standards (e.g., 0, 5, 10, 25, 50 µg).

-

Add 100 µL of each standard and sample to microcentrifuge tubes.

-

-

Dye Binding: Add 1 mL of Sircol Dye Reagent to each tube. Mix and incubate at room temperature for 30 minutes with gentle shaking to allow the collagen-dye complex to precipitate.

-

Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the collagen-dye complex.

-

Washing: Carefully discard the supernatant and wash the pellet with the provided Acid-Salt Wash Reagent. Centrifuge again and discard the supernatant.

-

Dye Release: Add 250 µL of Alkali Reagent to each pellet to dissolve the bound dye.

-

Measurement: Transfer the samples to a 96-well plate and read the absorbance at 556 nm.

-

Calculation: Generate a standard curve from the absorbance values of the collagen standards and use it to determine the collagen concentration in the samples.

Measurement of MMP-1 Expression

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying secreted MMP-1 in cell culture supernatants.

Materials:

-

Cell culture supernatants

-

Human MMP-1 ELISA kit

-

Microplate reader

Procedure:

-

Sample Collection: Collect cell culture supernatants from treated and untreated fibroblasts. Centrifuge to remove any cells or debris.

-

ELISA Protocol: Follow the manufacturer's instructions for the specific Human MMP-1 ELISA kit. A general procedure includes:

-

Adding standards and samples to the wells of a microplate pre-coated with an anti-MMP-1 antibody.

-

Incubating to allow MMP-1 to bind to the immobilized antibody.

-

Washing the plate to remove unbound substances.

-

Adding a biotin-conjugated anti-MMP-1 antibody.

-

Incubating and washing.

-

Adding streptavidin-HRP.

-

Incubating and washing.

-

Adding a substrate solution to develop a colored product.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculation: Construct a standard curve and determine the concentration of MMP-1 in the samples.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for evaluating the antifibrotic potential of dhS1P.

Caption: A typical experimental workflow for assessing the antifibrotic effects of dhS1P.

Future Directions and Therapeutic Potential

The compelling preclinical data for dhS1P's antifibrotic effects, particularly its ability to normalize the profibrotic phenotype of scleroderma fibroblasts, positions it as a strong candidate for further therapeutic development. Future research should focus on:

-

In vivo efficacy: Evaluating the therapeutic efficacy of dhS1P in a wider range of animal models of fibrosis, including those for liver, kidney, and heart fibrosis.

-

Pharmacokinetics and Drug Delivery: Investigating the pharmacokinetic profile of dhS1P and developing strategies for its targeted delivery to fibrotic tissues.

-

Development of Analogs: Synthesizing and screening for dhS1P analogs with improved stability, bioavailability, and antifibrotic potency.

-

Clinical Translation: Designing and conducting early-phase clinical trials to assess the safety and efficacy of dhS1P or its analogs in patients with fibrotic diseases.

References

- 1. Dihydrosphingosine-1 phosphate has a potent anti-fibrotic effect in Scleroderma fibroblasts via normalization of PTEN levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptglab.com [ptglab.com]

- 3. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]

- 4. ibl-america.com [ibl-america.com]

- 5. Human MilliporeP-1 ELISA Sigma [sigmaaldrich.com]

- 6. Dihydrosphingosine 1-phosphate has a potent antifibrotic effect in scleroderma fibroblasts via normalization of phosphatase and tensin homolog levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Opposite Effects of Dihydrosphingosine 1-Phosphate and Sphingosine 1-Phosphate on Transforming Growth Factor-β/Smad Signaling Are Mediated through the PTEN/PPM1A-dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemotactic Properties of D-erythro-Dihydrosphingosine-1-phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-Dihydrosphingosine-1-phosphate (DHS1P) is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes, including cell migration, survival, and proliferation. As a close structural analog of the more extensively studied Sphingosine-1-phosphate (S1P), DHS1P exerts its effects primarily through interaction with the S1P family of G protein-coupled receptors (S1P1-5). The ability of DHS1P to induce chemotaxis, the directed migration of cells along a chemical gradient, makes it a molecule of significant interest in fields such as immunology, cancer biology, and regenerative medicine. This technical guide provides a comprehensive overview of the chemotactic properties of DHS1P, including its interaction with S1P receptors, the signaling pathways it activates, and detailed experimental protocols for its investigation.

Data Presentation: Quantitative Analysis of DHS1P Activity

The following tables summarize the available quantitative data on the binding affinities and chemotactic potency of DHS1P. It is important to note that while S1P has been extensively characterized, specific quantitative data for DHS1P is less abundant in the current scientific literature.

Table 1: Binding Affinities of this compound for S1P Receptors

| Receptor Subtype | Ligand | Ki (nM) | Kd (nM) | Notes |

| S1P1 (EDG-1) | DHS1P | 15[1] | - | Data from in vitro experiments with HEK293 cells stably expressing the S1P1 receptor. |

| S1P2 (EDG-5) | DHS1P | Data Not Available | - | |

| S1P3 (EDG-3) | DHS1P | Ligand for this receptor[1] | - | Specific binding affinity data is not readily available. |

| S1P4 (EDG-6) | DHS1P | Data Not Available | - | DHS1P is reported to have a 14-fold lower Ki (higher affinity) than S1P for this receptor, suggesting it may be a key biological agonist. |

| S1P5 (EDG-8) | DHS1P | Data Not Available | - | |

| General S1P Receptors | S1P/DHS1P | - | Single-digit nM range[2] | The affinity constants for the S1P receptor/G-protein complex are generally in this range. |

Table 2: Chemotactic Activity of Sphingolipid Phosphates

| Cell Type | Chemoattractant | Effective Concentration for Chemotaxis | EC50 (nM) | Notes |

| Human Eosinophils | S1P | Maximal migration at 10 nM[3][4] | Data Not Available | Demonstrates the potent chemotactic effect of S1P on immune cells. |

| Human Umbilical Vein Endothelial Cells (HUVEC) | DHS1P | Enhances chemotaxis[1] | Data Not Available | Specific concentration-response data is not available. |

| Mouse Splenic T cells | S1P | 1 nM - 1 µM | Data Not Available | S1P evokes trans-Matrigel chemotaxis in this concentration range.[5] |

| T-ALL Blasts | S1P | Up to 500 nM (chemotaxis), 1000-10000 nM (fugetaxis) | Data Not Available | Demonstrates a dose-dependent effect on cell migration.[6] |

| Fetal Bovine Heart Endothelial Cells | S1P | As low as 15 nM | Data Not Available | Stimulated a 2-fold change in migration in a Boyden chamber assay.[7] |

Experimental Protocols: Investigating Chemotaxis

The transwell migration assay, also known as the Boyden chamber assay, is a fundamental and widely used method to study the chemotactic response of cells to chemoattractants like DHS1P.

Detailed Methodology for Transwell Migration Assay

1. Materials and Reagents:

-

Transwell Inserts: Polycarbonate membranes with a pore size appropriate for the cell type being studied (e.g., 5 µm for lymphocytes, 8 µm for fibroblasts and endothelial cells).

-

24-well Plates: To house the transwell inserts.

-

Cells of Interest: E.g., endothelial cells, lymphocytes, neutrophils, or cancer cell lines.

-

Cell Culture Medium: Appropriate for the cells being used, typically serum-free or low-serum for the assay to minimize background migration.

-

This compound (DHS1P): To be used as the chemoattractant.

-

Bovine Serum Albumin (BSA): Fatty acid-free BSA is often used as a carrier for lipid chemoattractants.

-

Fixation and Staining Reagents: e.g., Methanol (B129727) or 4% paraformaldehyde for fixation, and Crystal Violet or DAPI for staining migrated cells.

-

Cotton Swabs: For removing non-migrated cells.

-

Microscope: For visualizing and counting migrated cells.

2. Preparation of DHS1P:

-

DHS1P is a lipid and requires careful preparation for use in aqueous cell culture media.

-

A common method involves dissolving DHS1P in a solvent like methanol, aliquoting the desired amount, and then evaporating the solvent under a stream of nitrogen to create a thin film.

-

The lipid film is then resuspended in a carrier solution, such as serum-free media containing fatty acid-free BSA, with vortexing to aid dissolution.

3. Experimental Procedure:

-

Cell Preparation: Culture cells to approximately 80-90% confluency. Prior to the assay, starve the cells in serum-free or low-serum medium for a period of 2-24 hours, depending on the cell type, to reduce basal migration rates.

-

Assay Setup:

-

Add the chemoattractant solution (DHS1P in serum-free medium with BSA) to the lower chamber of the 24-well plate. A range of concentrations should be tested to determine the optimal chemotactic response. A negative control well should contain only the vehicle (serum-free medium with BSA).

-

Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

-

-

Cell Seeding: Harvest and resuspend the serum-starved cells in serum-free medium. Count the cells and adjust the concentration. A typical seeding density is between 1 x 10^5 and 2 x 10^5 cells per insert. Add the cell suspension to the upper chamber of the transwell insert.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2. The incubation time will vary depending on the cell type and their migratory capacity, typically ranging from 4 to 24 hours.

-

Removal of Non-migrated Cells: After incubation, carefully remove the transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the cells that have not migrated through the membrane.

-

Fixation and Staining:

-

Fix the migrated cells on the underside of the membrane by immersing the insert in a fixing solution (e.g., methanol or 4% paraformaldehyde) for 10-20 minutes.

-

After fixation, wash the inserts with PBS.

-

Stain the migrated cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.

-

-

Quantification:

-

After staining, wash the inserts again to remove excess stain.

-

Allow the inserts to air dry.

-

Visualize the stained cells under a microscope and count the number of migrated cells in several random fields of view.

-

Alternatively, the dye can be eluted (e.g., with acetic acid for Crystal Violet) and the absorbance measured using a plate reader for a more quantitative assessment.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways of DHS1P-induced Chemotaxis

DHS1P, like S1P, initiates chemotaxis by binding to S1P receptors, which couple to various heterotrimeric G proteins. The specific G protein activated depends on the receptor subtype expressed by the cell. This leads to the activation of downstream signaling cascades that regulate the cytoskeletal rearrangements necessary for cell migration.

Caption: S1P receptor signaling pathway in chemotaxis.

Experimental Workflow for Transwell Migration Assay

The following diagram illustrates the key steps involved in a typical transwell migration assay to assess the chemotactic properties of DHS1P.

Caption: Workflow of a transwell migration assay.

Conclusion

This compound is a potent chemoattractant that signals through the S1P receptor family to induce directed cell migration. While sharing many properties with S1P, emerging evidence suggests it may have distinct receptor affinities and biological roles. The lack of comprehensive quantitative data for DHS1P highlights an area for future research that could uncover novel therapeutic opportunities. The experimental protocols and signaling pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate the chemotactic properties of this important bioactive lipid.

References

- 1. Dihydro-sphingosine 1-phosphate interacts with carrier proteins in a manner distinct from that of sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine 1-phosphate Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human eosinophil chemotaxis and selective in vivo recruitment by sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Activation-regulated expression and chemotactic function of sphingosine 1-phosphate receptors in mouse splenic T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingosine-1-Phosphate Induces Dose-Dependent Chemotaxis or Fugetaxis of T-ALL Blasts through S1P1 Activation | PLOS One [journals.plos.org]

- 7. Sphingosine-1-phosphate and lysophosphatidic acid stimulate endothelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of D-erythro-Dihydrosphingosine-1-phosphate with S1P Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) receptors, a family of five distinct G protein-coupled receptors (S1P₁₋₅), are pivotal regulators of a myriad of physiological processes, including immune cell trafficking, vascular development, and neuronal signaling. The endogenous ligand, S1P, orchestrates these effects through a complex network of downstream signaling pathways. D-erythro-dihydrosphingosine-1-phosphate (DHS1P), a saturated analog of S1P, also interacts with these receptors and has been reported to activate S1P₁ , S1P₃, S1P₄, and S1P₅.[1][2] This technical guide provides a comprehensive overview of the interaction of DHS1P with S1P receptors, focusing on quantitative binding data, comparative signaling analysis, and detailed experimental methodologies.

Quantitative Analysis of DHS1P Interaction with S1P Receptors

The binding affinity and functional potency of DHS1P for the five S1P receptor subtypes are critical parameters for understanding its biological activity. The following tables summarize the available quantitative data for DHS1P in comparison to the endogenous ligand, S1P.

| Ligand | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |

| DHS1P | S1P₁ | 15 | |

| DHS1P | S1P₄ | ~14-fold lower than S1P | |

| S1P | S1P₁ | 8.1 (Kd) | [3] |

| S1P | S1P₂ | 27 (Kd) | |

| S1P | S1P₃ | 23 (Kd) | |

| S1P | S1P₄ | 63 (Kd) |

Table 1: Comparative Binding Affinities of DHS1P and S1P for S1P Receptors.

| Ligand | Cell Type | Assay | Potency (pEC₅₀) | Reference |

| DHS1P | Human Neural Progenitor Cells | cAMP Inhibition | 8.15 | [4] |

| S1P | Human Neural Progenitor Cells | cAMP Inhibition | 6.9 | [4] |

Table 2: Comparative Functional Potency of DHS1P and S1P.

Note: The IUPHAR/BPS Guide to PHARMACOLOGY suggests a general potency order of S1P > DHS1P for S1P₁, S1P₂, S1P₃, S1P₄, and S1P₅ receptors, which may vary depending on the specific assay and cell system used.[5]

Signaling Pathways of S1P Receptors

S1P receptors couple to various heterotrimeric G proteins, initiating distinct downstream signaling cascades. The differential coupling of DHS1P versus S1P can lead to functional selectivity, where a ligand preferentially activates one signaling pathway over another at the same receptor.

S1P receptor subtypes exhibit differential coupling to G protein subfamilies:

-

S1P₁: Primarily couples to Gαᵢ/ₒ.[6]

-

S1P₂ and S1P₃: Couple to Gαᵢ/ₒ, Gαᵩ/₁₁, and Gα₁₂/₁₃.[7]

-

S1P₄: Couples to Gαᵢ/ₒ and potentially Gα₁₂/₁₃.[8]

-

S1P₅: Couples to Gαᵢ/ₒ and Gα₁₂/₁₃.[9]

Activation of these G proteins leads to the modulation of various downstream effectors, including adenylyl cyclase (regulating cAMP levels), phospholipase C (leading to calcium mobilization), and Rho GTPases (affecting cell morphology and migration). Furthermore, agonist binding can trigger the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and G protein-independent signaling.[9][10]

The following diagrams illustrate the generalized signaling pathways of S1P receptors and a potential model for functional selectivity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of DHS1P with S1P receptors.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ or Kₔ) of a ligand for a specific S1P receptor subtype.[4][11]

Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the S1P receptor of interest in a cold lysis buffer.[12]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[12]

-

Pellet the membranes from the supernatant by high-speed centrifugation.[12]

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.[12]

-

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³²P]S1P), and varying concentrations of the unlabeled competitor compound (DHS1P).[4]

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 60-90 minutes).[12]

-

-

Separation:

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.[11]

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of the competitor ligand.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist, providing information on the potency (EC₅₀) and efficacy (Eₘₐₓ) of the ligand.[13][14]

Workflow:

Detailed Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the agonist (DHS1P).[15]

-

-

Incubation:

-

Incubate the plate at 30°C for 30-60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.[15]

-

-

Separation:

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.[15]

-

-

Data Analysis:

-

Plot the amount of bound [³⁵S]GTPγS against the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

cAMP Accumulation Assay

This assay is used to measure the inhibition of adenylyl cyclase activity for Gαᵢ-coupled receptors.[8]

Detailed Methodology:

-

Cell Culture:

-

Culture cells stably or transiently expressing the S1P receptor of interest.

-

-

Assay Setup:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with forskolin (B1673556) (to increase basal cAMP levels) in the presence of varying concentrations of the agonist (DHS1P).[16]

-

-

Cell Lysis and Detection:

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to an activated S1P receptor, providing insights into receptor desensitization, internalization, and G protein-independent signaling.[9][18]

Workflow:

Detailed Methodology (using Enzyme Fragment Complementation):

-

Cell Line Generation:

-

Generate a stable cell line co-expressing the S1P receptor fused to a small enzyme donor fragment (e.g., ProLink™) and β-arrestin fused to a larger enzyme acceptor fragment.[9]

-

-

Assay Setup:

-

Plate the engineered cells in a multi-well plate.

-

Add varying concentrations of the agonist (DHS1P).

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 90 minutes) to allow for β-arrestin recruitment.[9]

-

-

Signal Detection:

-

Add the substrate for the complemented enzyme.

-

Incubate at room temperature to allow for signal development.[9]

-

-

Data Acquisition:

-

Measure the luminescent or fluorescent signal using a plate reader.[9]

-

-

Data Analysis:

-

Plot the signal intensity against the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Conclusion

This compound is an important endogenous ligand for S1P receptors with distinct binding and functional properties compared to S1P. The available data suggests potential for receptor subtype selectivity and functional selectivity, particularly at the S1P₄ receptor and in the context of Gαᵢ-mediated signaling. Further comprehensive studies directly comparing the binding affinities and downstream signaling profiles of DHS1P and S1P across all five receptor subtypes are warranted to fully elucidate its physiological and pathophysiological roles. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct such investigations and advance our understanding of the complex pharmacology of the S1P signaling system.

References

- 1. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydro-sphingosine 1-phosphate interacts with carrier proteins in a manner distinct from that of sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine-1-Phosphate-Specific G Protein-Coupled Receptors as Novel Therapeutic Targets for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 9. benchchem.com [benchchem.com]

- 10. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. benchchem.com [benchchem.com]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of D-erythro-Dihydrosphingosine-1-phosphate for Research Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-dihydrosphingosine-1-phosphate (DHS-1P), also known as sphinganine-1-phosphate, is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes. As a key signaling molecule, it is an important target for research in areas such as cancer biology, inflammation, and neurodegenerative diseases. This document provides detailed protocols for the chemical and enzymatic synthesis of DHS-1P for research purposes, along with application notes to guide its use in relevant cell-based assays.

DHS-1P is structurally similar to the more extensively studied sphingosine-1-phosphate (S1P) and acts as a ligand for S1P receptors, thereby modulating downstream signaling pathways. Understanding the specific roles of DHS-1P requires access to high-purity material, making robust synthetic protocols essential for the research community.

Chemical Synthesis of this compound

A reliable method for the chemical synthesis of this compound involves a three-step process starting from commercially available D-erythro-sphinganine (also known as dihydrosphingosine). The overall yield for this synthesis is typically in the range of 32-39%.[1]

Synthetic Workflow

Caption: Chemical synthesis workflow for this compound.

Experimental Protocols

Step 1: N-Boc Protection of D-erythro-Sphinganine

This step protects the amino group of sphinganine (B43673) to prevent side reactions during phosphorylation.

-

Materials:

-

D-erythro-Sphinganine

-